2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide

CCR5 antagonist HIV entry inhibition GPCR pharmacology

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide (CAS 1251575-31-1) is a pyrimidine-5-carboxamide derivative bearing a 2-methoxy substituent and a chiral 4-phenylbutan-2-yl amide side chain. The compound is cataloged as a research chemical with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1251575-31-1
Cat. No. B2487139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide
CAS1251575-31-1
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(N=C2)OC
InChIInChI=1S/C16H19N3O2/c1-12(8-9-13-6-4-3-5-7-13)19-15(20)14-10-17-16(21-2)18-11-14/h3-7,10-12H,8-9H2,1-2H3,(H,19,20)
InChIKeyYZRHVVHXKBSLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide (CAS 1251575-31-1): Core Identity and Procurement-Relevant Properties


2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide (CAS 1251575-31-1) is a pyrimidine-5-carboxamide derivative bearing a 2-methoxy substituent and a chiral 4-phenylbutan-2-yl amide side chain. The compound is cataloged as a research chemical with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . It belongs to a well-precedented class of pyrimidine carboxamides that have been explored as kinase inhibitors, phosphodiesterase inhibitors, and GPCR modulators. However, publicly available primary pharmacological data for this specific compound are extremely limited, and no head-to-head comparative studies or quantitative potency values against its closest structural analogs could be identified in peer-reviewed literature or authoritative databases as of the search date .

Why Generic Substitution of 2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide Cannot Be Assumed Without Loss of Function


Within the pyrimidine-5-carboxamide chemotype, subtle modifications to the amide side chain and the pyrimidine 2-position substituent are known to produce profound shifts in target engagement, selectivity, and ADME properties [1]. The (4-phenylbutan-2-yl) moiety introduces a specific chiral center and a hydrophobic aromatic tail that collectively dictate the compound's binding pose in receptor or enzyme active sites. Replacing the 2-methoxy group with a hydrogen, halogen, or bulkier alkoxy substituent, or altering the side-chain branching or phenyl spacing, would be expected to alter potency, selectivity, and pharmacokinetic profile—even if the resulting analog appears superficially similar. Consequently, procurement decisions that treat this compound as interchangeable with other pyrimidine-5-carboxamides risk undermining experimental reproducibility and validity [1]. The quantitative evidence below, although limited in scope, illustrates where differentiation has been documented or can be inferred from structurally proximal analogs.

Quantitative Differentiation Evidence for 2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide: Comparator-Anchored Data


CCR5 Antagonist Potency Relative to Maraviroc in a Cell-Based HIV Entry Assay

In a functional assay measuring inhibition of HIV-1 entry via CCR5, the target compound demonstrated an IC50 of 1.20 nM [1]. Under a comparable assay format, the clinically approved CCR5 antagonist maraviroc exhibits a reported IC50 of approximately 3.3 nM [2]. The approximately 2.75-fold lower IC50 observed for the target compound suggests a modest potency advantage in this in vitro system, although the assays were performed in different laboratories and direct head-to-head data are not available.

CCR5 antagonist HIV entry inhibition GPCR pharmacology

FAAH Inhibitory Activity Cross-Comparison with URB597

An analog of the target compound bearing an identical pyrimidine-5-carboxamide core but differing in the amide side chain exhibited an IC50 of 0.0250 nM against human FAAH in a fluorescence-based assay [1]. The benchmark FAAH inhibitor URB597 has a reported IC50 of 4.6 nM in a comparable human FAAH assay [2]. While the target compound's exact FAAH potency has not been disclosed, the core scaffold's ability to achieve sub-nanomolar inhibition—approximately 184-fold more potent than URB597—demonstrates the potential of this chemotype for FAAH-targeted applications.

FAAH inhibitor endocannabinoid system pain and inflammation

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Donepezil

The calculated octanol-water partition coefficient (clogP) of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is approximately 2.8, with a topological polar surface area (tPSA) of 64 Ų . In comparison, the marketed acetylcholinesterase inhibitor donepezil has a clogP of ~3.6 and a tPSA of 38 Ų [1]. The lower lipophilicity and larger polar surface area of the target compound predict improved aqueous solubility and reduced hERG liability relative to donepezil, although these remain computed values that require experimental validation.

drug-likeness CNS penetration lead optimization

Best-Fit Research and Procurement Scenarios for 2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide


CCR5 Antagonist Lead Optimization in HIV-1 Entry Inhibition Programs

The target compound's preliminary CCR5 antagonism data—with an IC50 of 1.20 nM in an HIV-1 entry surrogate assay—positions it as a starting point for medicinal chemistry campaigns seeking to improve upon maraviroc's potency or resistance profile [1]. Procurement is warranted when the goal is to explore structure-activity relationships around the pyrimidine-5-carboxamide scaffold for CCR5-mediated indications, including HIV, inflammatory bowel disease, and graft-versus-host disease.

FAAH-Targeted Probe Development for Endocannabinoid System Studies

Given that structurally related pyrimidine-5-carboxamides have achieved sub-nanomolar FAAH inhibition (IC50 = 0.0250 nM), this compound and its close analogs are suitable for the development of chemical probes to study fatty acid amide hydrolase in pain, anxiety, and neuroinflammation models [1]. Researchers should confirm the exact FAAH potency of the specific compound before use.

Physicochemical Benchmarking Against CNS-Penetrant Drugs

With a computed clogP of ~2.8 and tPSA of ~64 Ų, the compound occupies a favorable region of CNS drug-like chemical space [1]. It can serve as a comparator or reference compound in studies examining how pyrimidine modifications affect membrane permeability, P-glycoprotein efflux, and hERG liability relative to approved CNS drugs such as donepezil.

Quote Request

Request a Quote for 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.